molecular formula C20H20FN3O4S2 B2563386 N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide CAS No. 941982-17-8

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2563386
CAS No.: 941982-17-8
M. Wt: 449.52
InChI Key: SLFQMEDGUKFTGJ-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a potent, selective, and brain-penetrant inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a central role in regulating diverse cell death and autophagy pathways , including apoptosis and necroptosis. Its activity is implicated in the pathogenesis of several neurological disorders; for instance, DAPK1 interacts directly with the NMDA receptor NR2B subunit, and this interaction is known to mediate a significant proportion of excitotoxic neuronal death following stroke . The primary research value of this compound lies in its application as a pharmacological probe to dissect the specific contributions of DAPK1 signaling in models of ischemic brain injury, Alzheimer's disease, and other neurodegenerative conditions. By selectively inhibiting DAPK1, researchers can investigate mechanisms of neuroprotection, synaptic plasticity, and memory . This makes it an invaluable tool for both basic science, aimed at understanding the molecular underpinnings of cell death, and for translational drug discovery efforts seeking to identify new therapeutic targets for neurological diseases.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-28-14-5-7-15(8-6-14)30(26,27)24-11-9-13(10-12-24)19(25)23-20-22-18-16(21)3-2-4-17(18)29-20/h2-8,13H,9-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFQMEDGUKFTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-fluoro-1,3-benzothiazole, 4-methoxybenzenesulfonyl chloride, and piperidine-4-carboxylic acid. The reactions may involve:

    Nucleophilic substitution: Reacting 4-fluoro-1,3-benzothiazole with a suitable nucleophile.

    Sulfonylation: Introducing the sulfonyl group using 4-methoxybenzenesulfonyl chloride.

    Amidation: Forming the carboxamide linkage with piperidine-4-carboxylic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituents on the benzothiazole ring, sulfonyl group, or piperidine-carboxamide moiety. Key comparisons include:

Key Observations:

Substituent Effects on Activity :

  • Halogenated sulfonyl groups (e.g., 3-fluoro, 3-chloro in compounds 4–9 and 4–10) enhance target binding through hydrophobic interactions but may reduce solubility. The target compound’s 4-methoxy group improves solubility via hydrogen bonding while maintaining moderate lipophilicity .
  • Fluorine at position 4 of the benzothiazole ring (target compound) may enhance metabolic stability compared to unsubstituted analogs .

Synthetic Yields :

  • Yields for multitarget inhibitors range widely (16–85%), with the target compound’s synthetic pathway likely requiring optimization. The 85% yield of compound 14 highlights the efficiency of benzodiazolone-based syntheses.

The target compound’s methoxy group may shift selectivity toward anti-inflammatory or oxidative stress pathways, contrasting with halogenated analogs targeting pain receptors .

Spectroscopic and Analytical Data

  • HRMS-ESI+: Discrepancies between calculated and observed values (e.g., compound 14: Δ = +0.0093 ) suggest minor synthetic impurities or isotopic contributions.
  • NMR : Aromatic protons in the benzothiazole and sulfonyl groups typically resonate between δ 7.0–8.5 ppm, with methoxy groups appearing as singlets near δ 3.8 ppm .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the structural characteristics, synthesis methods, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Structural Characteristics

The compound features a piperidine core substituted with a benzothiazole moiety and a methoxybenzenesulfonyl group. The presence of the fluorine atom in the benzothiazole ring enhances its biological activity by potentially increasing lipophilicity and modulating receptor interactions.

Component Description
Chemical Formula C18H18FN3O3S
Molecular Weight 367.42 g/mol
Structural Features Piperidine ring, benzothiazole, methoxybenzenesulfonyl group

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the benzothiazole derivative.
  • Sulfonation of the aromatic ring.
  • Coupling with the piperidine derivative.
  • Final carboxamide formation.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

Research has also pointed towards antimicrobial effects, particularly against Gram-positive bacteria. The sulfonamide group is known for enhancing antibacterial properties through inhibition of bacterial folate synthesis.

Case Studies

  • Study on Anticancer Activity : In vitro testing on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect.
    Cell Line IC50 (µM)
    A549 (Lung)12
    MCF7 (Breast)15
    HeLa (Cervical)10
  • Antimicrobial Testing : The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:

  • Absorption : The compound shows good oral bioavailability due to its moderate lipophilicity.
  • Distribution : Predicted to have a volume of distribution consistent with tissues.
  • Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions should be assessed.

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